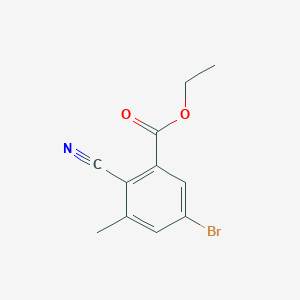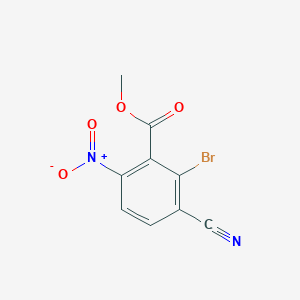
1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . A novel one-pot asymmetric reductive amination of 3-methoxyacetophenone with (S)- or ®-α- methylbenzylamine using the combination of Ti (OiPr)4/Raney-Ni/H2 has also been reported .Molecular Structure Analysis
The molecular structure analysis of similar compounds is often done using computational methods like the density functional theory (DFT) to obtain the optimized structure . The computed geometrical parameters are then compared with experimental data .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps. For instance, the reaction of 1-(3-Methoxyphenyl)piperazine with other reagents can lead to various products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 1-(3-Methoxyphenyl)piperazine include a refractive index of n20/D 1.5815 (lit.), a boiling point of 150°C/0.5mmHg (lit.), and a density of 1.114g/mL at 25°C (lit.) .Aplicaciones Científicas De Investigación
Anticancer Potential
1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine and its derivatives have been studied for their potential in anticancer therapy. For instance, a derivative compound, N-(4-methoxyphenyl)methylene-1H-benzimidazol-2-amine, exhibited moderate cytotoxic effects towards HeLa cells, indicating its potential as an anticancer agent (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Role in Synthesis of Anticancer Complexes
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, such as 1H-benzimidazol-2-ylmethyl-(4-methoxy-phenyl)-amine, have been synthesized with potential anticancer applications. These complexes showed activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma (Ghani & Mansour, 2011).
Antimicrobial Activity
Certain derivatives of 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine have shown antimicrobial activity. Compounds with chloro groups and a methoxy group were found to be more toxic to bacteria, suggesting their utility in antimicrobial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
DNA Protective Ability
In studies exploring the pharmacological scaffold of 1,3,4-thiadiazole derivatives, compounds with methoxy groups showed significant DNA protective ability against oxidative stress. This indicates potential use in therapeutic applications aimed at protecting DNA integrity (Gür et al., 2020).
Synthesis of Amine-Modified Polymers
1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has been involved in the synthesis of amine-modified polymers. These polymers have demonstrated increased thermal stability and potential for use in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Solar Cell Applications
Spiro-linked molecules containing methoxyphenyl groups, like derivatives of 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, have been used as secondary absorbers in solid-state excitonic solar cells. These molecules contribute to extended spectral response and improved power conversion efficiency (Driscoll et al., 2010).
Safety and Hazards
Direcciones Futuras
The future directions in the field of biocatalysis, which is relevant to the synthesis of such compounds, include the integration of enzymatic reactions into flow reactors, an exponentially growing technology. This technology can produce valuable molecules for food, cosmetics, and pharmaceuticals in a more eco-friendly manner . Another direction is the development of an integrated biocatalysis-crystallization concept for the continuous amine transaminase-catalyzed synthesis of valuable intermediates .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-6-4-5-10(9-11)17-13-8-3-2-7-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOUMCQHZVFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine | |
CAS RN |
1038303-13-7 | |
| Record name | 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)


![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)

![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)